Atom Economy Advantage: B2(NMe2)4 as Direct Precursor to B2pin2 and BBA
Tetrakis(dimethylamino)diboron is the direct synthetic precursor to both bis(pinacolato)diboron (B2pin2) and bis-boronic acid (BBA, tetrahydroxydiboron), enabling a more atom-economical route to boronate synthesis compared to using pre-formed B2pin2 directly [1]. While B2pin2 requires separate synthesis from B2(NMe2)4 via reaction with pinacol under acidic conditions , direct use of tetrakis(dimethylamino)diboron bypasses this additional synthetic step when flexibility in final boronate identity is desired.
| Evidence Dimension | Synthetic route steps to final boronate |
|---|---|
| Target Compound Data | Single-step borylation with subsequent diol exchange to desired boronate (1 step + functionalization) |
| Comparator Or Baseline | B2pin2 requires prior synthesis from B2(NMe2)4 (1 additional synthetic step) |
| Quantified Difference | Elimination of one synthetic step when direct B2(NMe2)4 route is employed |
| Conditions | Synthesis of diboron(4) esters per established preparative methods |
Why This Matters
Eliminating a synthetic step reduces processing time, solvent consumption, and overall cost in multigram to kilogram-scale preparations of boronates.
- [1] Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters 2012, 14 (18), 4814–4817. View Source
